molecular formula C21H22N2O3S B2760323 N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 941966-60-5

N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2760323
CAS No.: 941966-60-5
M. Wt: 382.48
InChI Key: KKCLAGCAPGFOLT-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is an indole-based acetamide derivative featuring a cyclopentyl group attached via an acetamide linkage and a phenylsulfonyl substituent at the 3-position of the indole ring. The phenylsulfonyl group is a strong electron-withdrawing moiety, which may influence the compound’s electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c24-21(22-16-8-4-5-9-16)15-23-14-20(18-12-6-7-13-19(18)23)27(25,26)17-10-2-1-3-11-17/h1-3,6-7,10-14,16H,4-5,8-9,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCLAGCAPGFOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide can be achieved through a multi-step process involving Fischer indolisation and N-alkylation. The Fischer indolisation involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to introduce the cyclopentyl group. This process is typically carried out in solvents such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) under microwave irradiation to reduce reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindoles.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Oxindoles

    Reduction: Phenylthiol derivatives

    Substitution: N-alkylated indoles

Scientific Research Applications

N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the phenylsulfonyl group may enhance binding affinity and specificity. The cyclopentyl group can influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Substituent Variations at the Indole 3-Position

The 3-position of the indole ring is critical for modulating biological activity. Key comparisons include:

Compound Name 3-Position Substituent Key Properties/Activities References
N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide Phenylsulfonyl Electron-withdrawing; potential metabolic stability
N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide Trifluoroacetyl Strong electron-withdrawing; may enhance binding to hydrophobic targets
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Hydroxyimino methyl Antioxidant activity (e.g., FRAP, DPPH assays); halogen substituents enhance activity
N-(4-chlorophenyl)-2-((1H-indol-3-yl)sulfanyl)acetamide Sulfanyl (S–) Sulfur atom may improve redox activity or metal chelation

Key Findings :

  • Electron-withdrawing groups (e.g., phenylsulfonyl, trifluoroacetyl) enhance metabolic stability and may influence receptor binding .
  • Hydroxyimino derivatives exhibit notable antioxidant activity, with halogenated phenyl rings (e.g., Cl, F) improving efficacy in DPPH and FRAP assays .

Variations in the Acetamide Side Chain

The N-substituent on the acetamide moiety impacts lipophilicity and bioavailability:

Compound Name Acetamide Substituent Key Properties/Activities References
This compound Cyclopentyl Moderate lipophilicity; conformational flexibility
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide Cyclohexyl Increased steric bulk; may reduce membrane permeability
N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Cyclopropyl Compact structure; potential for enhanced CNS penetration

Key Findings :

  • Cyclopentyl balances lipophilicity and flexibility, favoring interactions with hydrophobic binding pockets.
  • Cyclopropyl ’s small size may improve blood-brain barrier penetration .

Key Findings :

  • Antioxidant activity is strongly influenced by substituent electronics. Halogenated phenyl rings in hydroxyimino derivatives show IC50 values close to ascorbic acid in DPPH assays .

Physicochemical Properties

  • Phenylsulfonyl vs.
  • LogP Trends : Cyclopentyl (LogP ~3.2) vs. cyclohexyl (LogP ~3.8) substituents suggest subtle differences in membrane permeability .

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